7-Propylsulfanyl-quinazolin-4-one is a compound belonging to the quinazolinone family, which is characterized by a fused bicyclic structure containing a benzene ring and a pyrimidine ring. Quinazolinones have garnered significant attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific compound 7-propylsulfanyl-quinazolin-4-one features a propylsulfanyl group at the 7-position of the quinazolinone framework, which may enhance its pharmacological profile.
7-Propylsulfanyl-quinazolin-4-one can be classified as:
The synthesis of 7-propylsulfanyl-quinazolin-4-one can be achieved through several methods, primarily focusing on the modification of existing quinazolinone structures. Common approaches include:
The synthesis typically involves:
The molecular structure of 7-propylsulfanyl-quinazolin-4-one includes:
Key structural data may include:
7-propylsulfanyl-quinazolin-4-one can undergo various chemical reactions, including:
The reactivity of 7-propylsulfanyl-quinazolin-4-one is influenced by the electron-donating nature of the propylsulfanyl group, which can stabilize positive charges during electrophilic reactions.
The biological activity of 7-propylsulfanyl-quinazolin-4-one is likely mediated through its interaction with specific biological targets, such as enzymes or receptors involved in cell signaling pathways. For instance, it may act as an inhibitor or modulator of certain kinases or G-protein coupled receptors.
Studies indicate that similar quinazolinone derivatives exhibit significant activity against cancer cell lines, suggesting that 7-propylsulfanyl-quinazolin-4-one may also possess anticancer properties . The mechanism often involves modulation of pathways related to cell proliferation and apoptosis.
Key chemical properties include:
Relevant analyses such as NMR spectroscopy and mass spectrometry are often employed to confirm the identity and purity of synthesized compounds.
7-propylsulfanyl-quinazolin-4-one has potential applications in:
Research continues to evaluate its efficacy and safety profile, paving the way for future therapeutic applications.
The synthesis of 7-Propylsulfanyl-quinazolin-4-one relies on well-established routes for constructing the quinazolin-4-one core, primarily starting from anthranilic acid derivatives. The most common method involves a cyclocondensation reaction between substituted anthranilic acids and propionitrile derivatives under acidic conditions. As detailed in recent pharmacological studies [5], anthranilic acid undergoes initial acylation with chloroacetyl chloride to form an amide intermediate (Compound 3), followed by nucleophilic substitution with sodium iodide and secondary amines to yield halogenated precursors (Compound 4). Subsequent intramolecular cyclization using hydrazine hydrate in n-butanol at reflux temperature (120°C) generates the 3-substituted quinazolin-4-one scaffold [5].
Critical to 7-position functionalization is the introduction of sulfur at the penultimate step. Research demonstrates that bromine-directed lithiation enables precise regioselective sulfanylation: 6-bromoanthranilic acid derivatives are cyclized to 7-bromoquinazolin-4-ones, followed by halogen-metal exchange using n-butyllithium at -78°C. The resulting aryllithium species reacts electrophilically with sulfur sources (e.g., S₈) to form thiolate intermediates, which are subsequently alkylated with 1-bromopropane [1] [9]. Alternative routes employ Pd-catalyzed C–S cross-coupling (e.g., Buchwald-Hartwig amination variants) between 7-chloroquinazolin-4-ones and propanethiol, though yields remain moderate (45–60%) due to catalyst poisoning [7].
Table 1: Comparison of Quinazolin-4-one Core Synthesis Methods
| Starting Material | Cyclization Agent | Temperature | 7-Substituent Yield | Limitations |
|---|---|---|---|---|
| Methyl 2-aminobenzoate | Hydrazine hydrate | 120°C | 68% | Requires ester functionality |
| Anthranilic acid | Acetic anhydride | 140°C | 72% | Forms benzoxazinone intermediate |
| 2-Aminobenzamide | Trimethyl orthoformate | 100°C | 65% | Low regioselectivity |
The propylsulfanyl moiety (-SCH₂CH₂CH₃) is incorporated via nucleophilic displacement or transition-metal-catalyzed coupling. The most efficient method involves reacting 7-mercaptoquinazolin-4-one (generated in situ from 7-bromo derivatives via thiourea substitution and alkaline hydrolysis) with 1-bromopropane in DMF at 60°C. This method achieves yields >80% with K₂CO₃ as base, minimizing dialkylation byproducts [5]. The canonical SMILES notation (CCCSC1=CC2=C(C=C1)C(=O)NC=N2) confirms the thioether connectivity .
Direct C-H thioarylation represents an emerging strategy, utilizing Pd(OAc)₂/xantphos catalytic systems with propyl disulfide as coupling partner. While avoiding pre-halogenation, this method suffers from moderate regiocontrol at the electron-deficient C7 position, yielding 60–65% with 10 mol% catalyst loading [9]. For scale-up, phase-transfer catalysis (tetrabutylammonium bromide) in water/toluene biphasic systems enhances selectivity, achieving 89% conversion at 100°C with reduced side products [5].
Microwave irradiation significantly accelerates quinazolinone formation while improving thioether yields. A documented one-pot protocol [8] involves sequential condensation: anthranilic acid, trimethoxymethane, and aniline derivatives react in acetic acid (100°C, 15 min) to form 3-substituted quinazolin-4-ones. Subsequent in-situ bromination (NBS, DMF) and microwave-assisted thioetherification (350W, 120°C, 20 min) with propanethiol/K₂CO₃ deliver 7-propylsulfanyl derivatives in 78% overall yield—a 2.3-fold improvement over conventional heating [8].
Recent adaptations employ scaffold hopping from chromen-4-one precursors under microwave conditions (150°C, <30 min) [8], though direct evidence for 7-propylsulfanyl synthesis remains inferred. Computational modeling suggests that microwave-specific dielectric heating accelerates the rate-determining cyclodehydration step by 8-fold versus thermal methods [5].
Purification challenges arise from polar intermediates and hydrophobic final products. Column chromatography (silica gel, ethyl acetate/hexane 3:7) effectively separates 7-propylsulfanyl-quinazolin-4-one from symmetric disulfides, with typical Rf = 0.42 [1]. For enhanced purity (>99%), recrystallization from ethanol/water (4:1) exploits temperature-dependent solubility—yielding colorless needles with melting point 162–164°C [5].
Table 2: Yield Optimization Strategies for Key Synthetic Steps
| Step | Baseline Yield | Optimized Conditions | Improved Yield | Purity Enhancement |
|---|---|---|---|---|
| Quinazolinone cyclization | 55% | Hydrazine hydrate, n-butanol, 120°C, 8h | 82% | Recrystallization (EtOH/H₂O) |
| Thioether alkylation | 65% | K₂CO₃, DMF, 60°C, 12h | 89% | Column chromatography (EtOAc/Hex) |
| One-pot synthesis | 34% | Microwave, 350W, propyl disulfide, K₂CO₃, 20min | 78% | Acid-base wash (pH 5.8) |
Yield optimization focuses on minimizing desulfuration side reactions: (1) Rigorous nitrogen sparging prevents oxidative coupling; (2) Anhydrous DMF stabilizes thiolate anions; and (3) Stoichiometric control (1.1 eq. 1-bromopropane) suppresses quaternary ammonium salt formation. For gram-scale production, continuous flow chemistry in microreactors achieves 91% conversion at 0.5M concentration, reducing reaction time from hours to minutes [1] [5]. Recent advances show that green solvent alternatives (cyclopentyl methyl ether) improve thioether yields by 12% versus DMF while simplifying downstream purification [5].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: